molecular formula C7H12Cl2N2O B594953 (4-Methoxypyridin-2-yl)methanamine dihydrochloride CAS No. 1344046-06-5

(4-Methoxypyridin-2-yl)methanamine dihydrochloride

Cat. No.: B594953
CAS No.: 1344046-06-5
M. Wt: 211.086
InChI Key: IEURCDZVESESPI-UHFFFAOYSA-N
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Description

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a derivative of pyridine, featuring a methoxy group at the 4-position and a methanamine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 4-methoxypyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .

Biological Activity

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H12Cl2N2O
  • Molecular Weight : 195.09 g/mol

The methoxy group at the 4-position of the pyridine ring significantly influences the compound's reactivity and biological properties.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. It has been shown to act as both an inhibitor and an activator depending on the specific biochemical pathways involved. Some key aspects include:

  • Enzyme Interactions : The compound may modulate enzyme activity, affecting metabolic pathways crucial for cellular function.
  • Receptor Binding : It exhibits binding affinity to certain receptors, which could lead to alterations in physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines demonstrated significant cytotoxic effects:

Cell LineIC50 (µM)
MCF-7 (Breast)5.5
HeLa (Cervical)3.2
A549 (Lung)7.8

The results indicate that this compound can inhibit cell proliferation, potentially through apoptosis induction mechanisms.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Antibiotics evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results showed that the compound exhibited promising activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Investigation of Anticancer Activity :
    Research conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 5 µM. The study suggested that the mechanism involved apoptosis through caspase activation .

Properties

IUPAC Name

(4-methoxypyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-2-3-9-6(4-7)5-8;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEURCDZVESESPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856619
Record name 1-(4-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344046-06-5
Record name 1-(4-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxypyridin-2-yl)methanamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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